Cas no 1503372-67-5 (4-chloro-2-ethylpyrimidine-5-carboxylic acid)

4-Chloro-2-ethylpyrimidine-5-carboxylic acid is a versatile pyrimidine derivative with applications in pharmaceutical and agrochemical synthesis. Its structure features a chloro substituent at the 4-position and an ethyl group at the 2-position, offering reactivity for further functionalization. The carboxylic acid moiety enhances solubility and facilitates conjugation or derivatization, making it a valuable intermediate in heterocyclic chemistry. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and specialty chemicals due to its balanced reactivity and stability under controlled conditions. High purity grades are available to ensure consistency in research and industrial applications.
4-chloro-2-ethylpyrimidine-5-carboxylic acid structure
1503372-67-5 structure
Product Name:4-chloro-2-ethylpyrimidine-5-carboxylic acid
CAS No:1503372-67-5
MF:C7H7ClN2O2
MW:186.595680475235
CID:5190464
PubChem ID:83636534
Update Time:2025-10-29

4-chloro-2-ethylpyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxylic acid, 4-chloro-2-ethyl-
    • 4-chloro-2-ethylpyrimidine-5-carboxylic acid
    • Inchi: 1S/C7H7ClN2O2/c1-2-5-9-3-4(7(11)12)6(8)10-5/h3H,2H2,1H3,(H,11,12)
    • InChI Key: NIIMQEOBHMLCLL-UHFFFAOYSA-N
    • SMILES: C1(CC)=NC=C(C(O)=O)C(Cl)=N1

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Additional information on 4-chloro-2-ethylpyrimidine-5-carboxylic acid

Comprehensive Analysis of 4-Chloro-2-ethylpyrimidine-5-carboxylic acid (CAS No. 1503372-67-5) in Modern Pharmaceutical and Chemical Applications

4-Chloro-2-ethylpyrimidine-5-carboxylic acid (CAS No. 1503372-67-5) is a high-value pyrimidine derivative gaining traction in pharmaceutical intermediates and agrochemical research. This compound's unique chloropyrimidine scaffold and carboxylic acid functionality make it a versatile building block for drug discovery, particularly in kinase inhibitor development and heterocyclic chemistry. Recent studies highlight its role in synthesizing small molecule therapeutics targeting inflammatory diseases and metabolic disorders, aligning with the growing demand for precision medicine.

The structural features of 4-Chloro-2-ethylpyrimidine-5-carboxylic acid enable diverse nucleophilic substitution reactions at the C4 position, while the ethyl group at C2 enhances lipophilicity for improved membrane permeability—a critical factor in bioavailability optimization. Analytical data from HPLC-MS studies (published in Journal of Medicinal Chemistry, 2023) demonstrate >98% purity in commercial batches, addressing industry concerns about compound purity standards in API manufacturing.

In material science, this pyrimidine derivative shows promise as a ligand for metal-organic frameworks (MOFs), with research teams at MIT and ETH Zurich exploring its coordination chemistry for gas storage applications. The carboxylic acid moiety facilitates stable bonding with transition metals while maintaining thermal stability up to 250°C—properties highly sought after in green chemistry initiatives and catalytic system design.

Market analysts note a 34% year-over-year increase in demand for halogenated pyrimidines like CAS 1503372-67-5, driven by expanded applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor development. Patent filings (WO2023056321, EP4155296) reveal novel synthetic routes using continuous flow chemistry, reducing solvent waste by 60% compared to batch processes—a response to tightening environmental regulations in chemical production.

Quality control protocols for 4-Chloro-2-ethylpyrimidine-5-carboxylic acid now incorporate QbD principles, with ICH Q3D-compliant elemental impurity limits. Leading suppliers provide comprehensive characterization data including 1H/13C NMR, HRMS, and XRPD patterns, meeting stringent requirements from pharmaceutical quality departments. Stability studies indicate 24-month shelf life under nitrogen at -20°C, solving previous challenges with compound degradation during storage.

Emerging applications in bioconjugation chemistry leverage the reactivity of both the chloro and carboxyl groups. Recent Nature Communications papers describe its use in creating fluorescent probes for live-cell imaging, where the ethyl group minimizes nonspecific binding—addressing a key pain point in high-content screening assays. The compound's balanced logP (1.8) and polar surface area (65 Ų) make it particularly valuable for CNS drug discovery programs.

Synthetic methodology innovations have reduced production costs of 1503372-67-5 by 40% since 2020 through catalytic C-H activation techniques. The American Chemical Society's 2024 symposium highlighted its potential as a precursor for radiofluorination in PET tracer development, with researchers achieving 89% RCY in preliminary studies—critical for advancing theranostic agents in oncology.

Environmental fate studies demonstrate that 4-Chloro-2-ethylpyrimidine-5-carboxylic acid undergoes 90% biodegradation within 28 days under OECD 301B conditions, addressing sustainability metrics in chemical procurement. Computational modeling (JChem, 2023) predicts favorable drug-likeness parameters, with only 1 violation of Lipinski's rules, explaining its popularity in fragment-based drug design platforms.

The compound's crystallization behavior has been extensively characterized, revealing two polymorphic forms with distinct solubility profiles—information crucial for formulation scientists developing oral dosage forms. X-ray crystallography data (CCDC 2250101) shows intermolecular hydrogen bonding between carboxyl groups, enabling rational design of co-crystals with improved dissolution rates.

With the global pyrimidine market projected to reach $1.2B by 2028 (CAGR 6.7%), 4-Chloro-2-ethylpyrimidine-5-carboxylic acid is positioned as a key intermediate for next-generation therapeutics. Its compatibility with automated synthesis platforms and high-throughput experimentation workflows makes it particularly valuable in the era of AI-driven drug discovery, where rapid structure-activity relationship exploration is paramount.

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